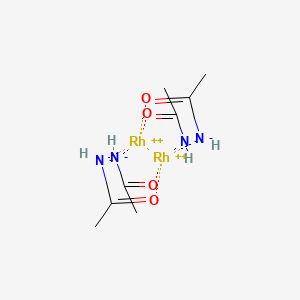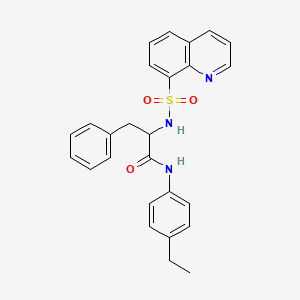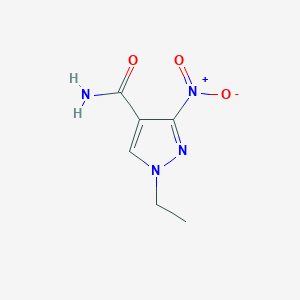
1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of ethyl hydrazine with 3-nitro-4-carboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to enhance the yield and selectivity. For instance, the use of transition-metal catalysts and photoredox reactions has been documented .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by their condensation and subsequent purification. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases.
Major Products:
Oxidation: Formation of 1-Ethyl-3-amino-1H-pyrazole-4-carboxamide.
Reduction: Formation of 1-Ethyl-3-nitroso-1H-pyrazole-4-carboxamide.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can inhibit enzyme activity or disrupt cellular pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide stands out due to its unique combination of an ethyl group and a nitro group on the pyrazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61716-99-2 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
1-ethyl-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) |
Clé InChI |
CZZYWDBAQFBHKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


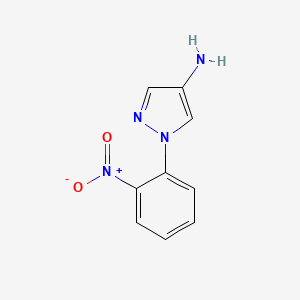
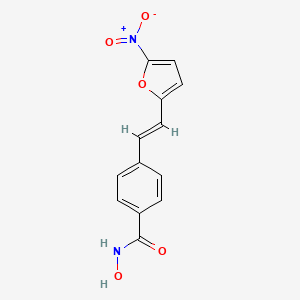


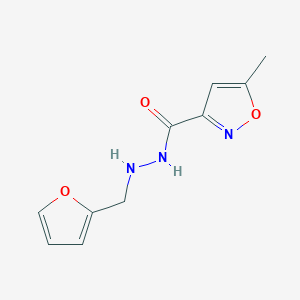

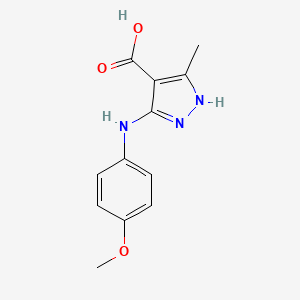


![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
